molecular formula C11H20F2N2O2 B2487241 tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1909316-46-6

tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate

Cat. No. B2487241
CAS RN: 1909316-46-6
M. Wt: 250.29
InChI Key: IVORNZPANYCEIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives, including those with tert-butyl groups, involves enantioselective nitrile anion cyclization strategies, leading to high yields and purity of the target compounds. For instance, Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving a 71% overall yield and over 95% yield for the cyclization step, demonstrating the efficiency of this approach in synthesizing complex pyrrolidine structures (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds showcases the significance of the tert-butyl group and pyrrolidin-3-ylmethyl carbamate moiety. For example, Weber et al. (1995) characterized the crystal structure of a compound closely related to the query compound, revealing the importance of intramolecular hydrogen bonding and confirming the absolute configurations of the carbons in the lactam ring (Weber et al., 1995).

Chemical Reactions and Properties

The chemical reactions involving tert-butyl pyrrolidin-3-ylmethyl carbamate derivatives often employ nitrile anion cyclization and can be influenced by various factors such as the activating group and base used in the cyclization process. For example, the work by Chung et al. highlights the use of diethyl chlorophosphate and lithium hexamethyldisilazide as the optimum activating group and base, respectively, in the cyclization to form pyrrolidine rings with high enantiomeric excess (Chung et al., 2005).

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

  • The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, with assigned absolute configurations in the lactam ring. Its structure involves an intramolecular hydrogen bond, demonstrating its significance in molecular design (Weber, Ettmayer, Hübner, & Gstach, 1995).

Synthesis of Drug Intermediates

  • This compound is synthesized in a cost-efficient, simple, and environmentally friendly seven-step process starting from itaconic acid ester, demonstrating its role in the synthesis of important drug intermediates (Geng Min, 2010).

Photocatalysis and Chemical Synthesis

  • Used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, showcasing its role in creating new pathways for chemical synthesis and photocatalyzed protocols (Wang et al., 2022).

Lithiation and Substitution Reactions

Hydrogen Bond-Based Interactions

  • Exhibits an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This is crucial for understanding molecular interactions and designing new compounds (Das et al., 2016).

Safety and Hazards

The compound has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[3-(difluoromethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(8(12)13)4-5-14-6-11/h8,14H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORNZPANYCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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